molecular formula C7H5ClN2O3S B14837482 6-Cyano-4-methoxypyridine-2-sulfonyl chloride

6-Cyano-4-methoxypyridine-2-sulfonyl chloride

Cat. No.: B14837482
M. Wt: 232.64 g/mol
InChI Key: PVZOQKSJNPKCIM-UHFFFAOYSA-N
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Description

6-Cyano-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of a cyano group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-4-methoxypyridine-2-sulfonyl chloride typically involves the reaction of 6-Cyano-4-methoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{6-Cyano-4-methoxypyridine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

The reaction is usually performed at low temperatures to prevent the decomposition of the reactants and to achieve high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using standard techniques such as recrystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-4-methoxypyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 6-Cyano-4-methoxypyridine-2-sulfonic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base (e.g., sodium hydroxide)

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines

    Sulfonate Derivatives: Formed by substitution with alcohols

    Sulfonothioate Derivatives: Formed by substitution with thiols

    6-Cyano-4-methoxypyridine-2-sulfonic acid: Formed by hydrolysis

    6-Amino-4-methoxypyridine-2-sulfonyl chloride: Formed by reduction of the cyano group

Scientific Research Applications

6-Cyano-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide, sulfonate, and sulfonothioate derivatives. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

    Biology: Utilized in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates with sulfonamide or sulfonate functionalities.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyano-4-methoxypyridine-2-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules.

The cyano group can participate in reduction reactions, leading to the formation of amine derivatives. The methoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

6-Cyano-4-methoxypyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:

    4-Cyano-6-methoxypyridine-2-sulfonyl chloride: Similar structure but with different positions of the cyano and methoxy groups.

    6-Methoxypyridine-2-sulfonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.

    4-Fluoro-6-methoxypyridine-2-sulfonyl chloride: Contains a fluorine atom instead of a cyano group, leading to different chemical properties and uses.

The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C7H5ClN2O3S

Molecular Weight

232.64 g/mol

IUPAC Name

6-cyano-4-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O3S/c1-13-6-2-5(4-9)10-7(3-6)14(8,11)12/h2-3H,1H3

InChI Key

PVZOQKSJNPKCIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)S(=O)(=O)Cl)C#N

Origin of Product

United States

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